3-Bromo-1,1,1-trifluorobutan-2-one
Description
Pervasive Significance of Organofluorine Chemistry in Modern Chemical Synthesis
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. chinesechemsoc.org This has led to a surge in the development of new and safer fluorination and fluoroalkylation reagents and methods over the past few decades. chinesechemsoc.orgspringernature.com It is estimated that approximately 20% of all pharmaceuticals and about half of all agrochemicals contain at least one fluorine atom. chinesechemsoc.org The strength of the carbon-fluorine bond contributes to the metabolic stability of these compounds, a highly desirable trait in drug design. chinesechemsoc.org The field continues to evolve, with ongoing research focusing on more efficient and selective methods for incorporating fluorine and fluorinated groups into complex molecules. springernature.comacs.org
Strategic Role of Trifluoromethyl Ketones in Organic Transformations and Bioactive Compound Synthesis
Trifluoromethyl ketones (TFKs) are a prominent class of organofluorine compounds characterized by a trifluoromethyl group attached to a ketone. ontosight.ai The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making TFKs valuable in a variety of chemical reactions, including nucleophilic additions and cycloadditions. ontosight.ai This unique reactivity profile has established TFKs as important intermediates in the synthesis of fluorinated pharmaceuticals and agrochemicals. ontosight.aibeilstein-journals.org Furthermore, the trifluoromethyl ketone moiety itself can act as a bioisostere for other functional groups, contributing to the biological activity of the parent molecule. beilstein-journals.org
Foundational Importance of α-Haloketones as Versatile Synthetic Intermediates
α-Haloketones have been fundamental building blocks in organic synthesis for over a century. nih.gov Their synthetic utility stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.com This dual reactivity allows for a wide range of transformations with various nucleophiles, leading to the construction of diverse and complex molecular architectures, particularly heterocyclic compounds. nih.govmdpi.com The development of greener and more efficient protocols for the synthesis of α-haloketones remains an active area of research, underscoring their continued importance in both academic and industrial settings. nih.gov
Rationale for In-depth Academic Investigation of 3-Bromo-1,1,1-trifluorobutan-2-one
This compound (BTFB) is a molecule that uniquely combines the key features of both trifluoromethyl ketones and α-haloketones. nih.gov Its structure, featuring a reactive bromine atom alpha to a trifluoromethyl-substituted carbonyl group, suggests a rich and versatile chemistry. The compound serves as a valuable reagent and intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. A thorough investigation into its synthesis and reactivity is therefore crucial for unlocking its full potential as a tool for constructing novel and complex fluorinated molecules.
Overview of Current Research Gaps and Opportunities in the Field
While the synthesis and reactivity of trifluoromethyl ketones and α-haloketones have been extensively studied as separate classes, the specific chemistry of bifunctional compounds like this compound presents unique opportunities. There is a need for the development of more efficient and selective synthetic routes to this compound. Furthermore, a comprehensive exploration of its reaction scope with a wide array of nucleophiles and under various reaction conditions is required to fully map its synthetic utility. Investigating its application in the synthesis of novel heterocyclic systems and as a precursor to other valuable fluorinated building blocks are promising avenues for future research.
Thesis Statement and Research Objectives for this compound
This article provides a comprehensive overview of the chemical compound this compound, focusing on its synthesis, physical and chemical properties, and its reactivity in key organic transformations. The primary objective is to consolidate the existing knowledge on this versatile building block and to highlight its potential for the synthesis of complex fluorinated molecules. By presenting detailed information and data, this work aims to serve as a foundational resource for chemists interested in leveraging the unique reactivity of this compound in their synthetic endeavors.
Physicochemical Properties of this compound
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₄BrF₃O | nih.gov |
| Molecular Weight | 204.97 g/mol | nih.gov |
| Appearance | Colorless liquid | |
| Boiling Point | 85-87 °C | |
| Density | 1.97 g/mL | |
| CAS Number | 382-01-4 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,1,1-trifluorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF3O/c1-2(5)3(9)4(6,7)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGADWWPRDQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959147 | |
| Record name | 3-Bromo-1,1,1-trifluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382-01-4 | |
| Record name | 3-Bromo-1,1,1-trifluoro-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 3-bromo-1,1,1-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-1,1,1-trifluorobutan-2-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1,1,1-trifluorobutan-2-one | |
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Advanced Synthetic Methodologies for 3 Bromo 1,1,1 Trifluorobutan 2 One and Analogues
Regioselective and Stereoselective Synthesis of α-Bromo Trifluoromethyl Ketones
The precise installation of a bromine atom at the α-position to a trifluoromethyl ketone group is a synthetic challenge that requires careful control of reaction conditions and reagent choice. Various methods have been developed to achieve this transformation with high levels of regioselectivity.
Exploration of Halogenation Protocols: Wohl-Ziegler and Related Reactions
The Wohl-Ziegler reaction is a well-established method for the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator. wikipedia.orgthermofisher.comchem-station.com While classically applied to hydrocarbons, the principles of radical halogenation can be adapted for the α-bromination of ketones. However, the direct application of Wohl-Ziegler conditions to ketones is not the typical pathway.
The more relevant reaction for the α-halogenation of ketones is an acid- or base-catalyzed process that proceeds through an enol or enolate intermediate, respectively. libretexts.orgyoutube.com In an acidic medium, the ketone is protonated, facilitating the formation of a nucleophilic enol. This enol then attacks an electrophilic halogen source, such as bromine (Br₂), to yield the α-brominated ketone. libretexts.org The rate-determining step in this reaction is often the formation of the enol, a concept supported by kinetic studies. libretexts.org
For a substrate like 1,1,1-trifluorobutan-2-one, the strong electron-withdrawing nature of the trifluoromethyl group influences the enolization process. The reaction is typically performed using a halogenating agent in a suitable solvent.
A representative reaction is the synthesis of 3-bromo-1,1,1-trifluoroacetone (B149082) from 1,1,1-trifluoroacetone, which can be achieved using bromine. chemicalbook.com
Oxidative Functionalization of Alkenes and Alcohols to Access α-Bromoketones
Oxidative methods provide an alternative route to α-bromo trifluoromethyl ketones, starting from either alkenes or alcohols. The oxidative functionalization of alkenes can involve a trifluoromethylation and subsequent halogenation. For instance, photoinduced trifluoromethylation of O-silyl enol ethers using CF₃Br as the trifluoromethyl source can yield α-trifluoromethyl ketones. acs.orgnih.gov
Another approach involves the oxidation of α-trifluoromethyl alcohols. A strategy merging catalytic oxoammonium cation oxidation with visible-light photoredox catalysis has been shown to be effective for accessing α-trifluoromethyl ketones (TFMKs) from the corresponding alcohols. nih.gov This method can be adapted to produce α-bromo ketones by using a brominating agent in conjunction with the oxidation.
Furthermore, the direct oxidative β-halogenation of alcohols has been demonstrated to produce β-halohydrins with high diastereoselectivity. researchgate.net A related concept could be envisioned for the synthesis of α-bromo ketones from appropriate alcohol precursors.
Nucleophilic Trifluoromethylation Strategies from Carboxylic Acid Derivatives
A powerful method for the synthesis of the trifluoromethyl ketone core involves the nucleophilic trifluoromethylation of carboxylic acid derivatives, particularly esters. beilstein-journals.orgresearchgate.netsemanticscholar.orgbeilstein-journals.orgnih.gov This approach builds the trifluoromethyl ketone moiety, which can then be subjected to α-bromination.
A notable advancement in this area is the use of fluoroform (HCF₃), a potent greenhouse gas, as the trifluoromethyl source. beilstein-journals.orgbeilstein-journals.orgnih.gov In the presence of a strong base like potassium hexamethyldisilazide (KHMDS) and a solvent such as triglyme, fluoroform generates a nucleophilic trifluoromethyl anion (CF₃⁻). This anion then reacts with a carboxylic ester to form the corresponding trifluoromethyl ketone. This method is attractive due to the low cost of fluoroform and the mild reaction conditions. beilstein-journals.orgbeilstein-journals.org
The reaction tolerates a wide range of functional groups on the carboxylic ester substrate, including halogens, which is particularly relevant for synthesizing precursors to bromo-substituted analogues. beilstein-journals.orgnih.gov
Table 1: Trifluoromethylation of Methyl Esters with HCF₃/KHMDS
| Entry | Substrate (Ester) | Product (Trifluoromethyl Ketone) | Yield (%) |
| 1 | Methyl 2-naphthoate | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethan-1-one | 75 |
| 2 | Methyl 4-chlorobenzoate | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one | 63 |
| 3 | Methyl 4-bromobenzoate | 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one | 58 |
| 4 | Methyl 4-iodobenzoate | 1-(4-Iodophenyl)-2,2,2-trifluoroethan-1-one | 56 |
| 5 | Methyl 4-(tert-butyl)benzoate | 1-(4-(tert-Butyl)phenyl)-2,2,2-trifluoroethan-1-one | 92 |
Data sourced from research on the nucleophilic trifluoromethylation of esters. beilstein-journals.orgnih.gov
Following the synthesis of the trifluoromethyl ketone, α-bromination can be carried out as a subsequent step.
Transition Metal-Catalyzed Approaches to C–Br Bond Formation Adjacent to Trifluoromethyl Ketones
Transition metal catalysis offers a versatile platform for the formation of carbon-halogen bonds. While direct transition metal-catalyzed α-bromination of trifluoromethyl ketones is a specialized area, related methodologies provide strong precedent.
Copper-catalyzed trifluoromethylation of silyl (B83357) enol ethers using electrophilic trifluoromethylating agents like Togni's reagent is a well-established method for producing α-trifluoromethyl ketones. organic-chemistry.org The mechanism is thought to involve a CF₃ radical. A similar radical-based approach could be envisioned for α-bromination using a suitable bromine source and a copper catalyst.
Nickel-catalyzed cross-coupling reactions are also prominent in forming bonds adjacent to carbonyl groups. For example, nickel catalysis has been employed in the carbonylation of aryl N-tosylaziridines with arylboronic acids to synthesize β-amino ketones. acs.org While this reaction forms a C-C bond, it highlights the potential of nickel catalysis to mediate reactions in proximity to a ketone. A hypothetical nickel-catalyzed α-bromination could proceed through the formation of a nickel enolate followed by reaction with an electrophilic bromine source.
Asymmetric Synthesis of Chiral 3-Bromo-1,1,1-trifluorobutan-2-one Derivatives
The introduction of a chiral center at the α-position of a trifluoromethyl ketone is of significant interest, particularly for applications in medicinal chemistry. Asymmetric synthesis aims to produce one enantiomer of a chiral molecule in excess.
Chiral Auxiliary-Mediated Methodologies
One of the classical and reliable strategies for asymmetric synthesis is the use of a chiral auxiliary. This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantioenriched product.
In the context of trifluoromethyl ketones, chiral auxiliaries have been successfully employed to control the stereochemistry of reactions at the α-position. For instance, the synthesis of enantiopure enamines from β-keto esters using a chiral diamine, such as trans-1,2-diaminocyclohexane, has been reported. mdpi.com These chiral enamines can then react with electrophiles at the α-position in a stereocontrolled manner. A similar strategy could be applied to a β-keto ester precursor of this compound.
Another relevant example is the use of chiral auxiliaries in the diastereoselective nucleophilic addition to imines derived from trifluoromethyl ketones to produce chiral α-trifluoromethyl amines. nih.gov This demonstrates that a chiral group attached to the nitrogen of a ketimine can effectively control the facial selectivity of the reaction.
Table 2: Chiral Auxiliary-Mediated Synthesis of α-SCF₃-β-Ketoesters
| Entry | Chiral Auxiliary | Electrophile | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | (R,R)-1,2-Diaminocyclohexane | N-Trifluoromethylthio saccharin | 58 | 91 |
| 2 | (S,S)-1,2-Diaminocyclohexane | N-Trifluoromethylthio saccharin | 55 | 89 |
Data illustrates the principle of chiral auxiliary-mediated synthesis in a related system. mdpi.com
While direct examples for the asymmetric synthesis of this compound using chiral auxiliaries are specific, the principles established in these related systems provide a clear blueprint for how such a synthesis could be designed. The strategy would likely involve the condensation of a suitable trifluoromethylated β-dicarbonyl compound with a chiral auxiliary, followed by diastereoselective bromination and subsequent removal of the auxiliary.
Development of Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact and enhance safety and efficiency. This is particularly relevant for halogenation and trifluoromethylation reactions, which often traditionally employ hazardous reagents and solvents.
Green Chemistry Principles in Halogenation and Trifluoromethylation Reactions
A key principle of green chemistry is the use of safer chemicals and reaction conditions. In the context of synthesizing this compound, this involves moving away from hazardous reagents like molecular bromine and employing more sustainable alternatives.
For the bromination step, several greener approaches have been developed. These include the use of N-bromosuccinimide (NBS) in conjunction with room temperature ionic liquids, which can serve as both the solvent and promoter, often eliminating the need for a catalyst and simplifying the work-up procedure. wikipedia.org Another sustainable strategy is the in situ generation of bromine from safer and more stable precursors. For example, the oxidation of hydrobromic acid (HBr) or bromide salts with an environmentally benign oxidant like hydrogen peroxide (H₂O₂) generates bromine only as needed, minimizing the risks associated with its storage and handling. iau.irrsc.orgresearchgate.net This method can often be performed in water or even under solvent-free conditions, further enhancing its green credentials. iau.irrsc.orgresearchgate.net Aerobic oxidation of HBr, using oxygen from the air as the terminal oxidant, represents another highly sustainable approach to bromination. nih.govdoaj.orgacs.org
In the realm of trifluoromethylation, significant efforts have been made to develop more sustainable methods. The use of fluoroform (HCF₃), a potent greenhouse gas and industrial byproduct, as a trifluoromethyl source is a prime example of waste valorization. doaj.orgbeilstein-journals.org Methods have been developed for the nucleophilic trifluoromethylation of esters to trifluoromethyl ketones using a fluoroform/KHMDS system. beilstein-journals.org Additionally, catalyst-free trifluoromethylation of arenes in a water-acetonitrile mixture using sodium triflinate (Langlois' reagent) offers a milder and more environmentally friendly alternative to traditional methods. acs.org
Alternative Reagents and Solvent Systems for Enhanced Efficiency
The development of alternative reagents and solvent systems is intrinsically linked to the principles of green chemistry, aiming for improved efficiency, safety, and sustainability.
For the bromination of ketones, the combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid has been shown to be an efficient system for the synthesis of α-bromoketones. rsc.org The use of an aqueous H₂O₂–HBr system "on water" at room temperature without a catalyst is another highly effective and environmentally friendly method. rsc.orgresearchgate.net This approach often provides high selectivity for monobromination and simplifies product isolation. rsc.org The use of a bromide/bromate couple is another eco-friendly and versatile brominating reagent system. Current time information in Pasuruan, ID.
The choice of solvent is critical in developing sustainable synthetic pathways. For trifluoromethylation reactions, traditional solvents like DMF and dichloromethane (B109758) have environmental and health concerns. rsc.org Research has identified greener alternatives such as Solkane® 365mfc (1,1,1,3,3-pentafluorobutane), a hydrofluorocarbon with no ozone depletion potential, which has been shown to be an effective solvent for nucleophilic trifluoromethylation reactions. rsc.orgnih.gov Other green solvent alternatives include 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, and cyclopentyl methyl ether (CPME), which is more stable towards peroxide formation than other ether solvents. nih.gov For bromination reactions, the use of ionic liquids or simply water can significantly reduce the environmental footprint of the process. wikipedia.orgrsc.orgresearchgate.net In some cases, solvent-free conditions, for example by using quartz sand as a recyclable solid-phase medium, can be achieved, representing an ideal scenario in green synthesis. acs.org
Table 2: Green and Alternative Reagents/Solvents for the Synthesis of Halogenated and Trifluoromethylated Ketones
| Reaction Type | Green Reagent/System | Alternative Solvent | Key Advantages |
| Bromination | H₂O₂-HBr iau.irrsc.orgresearchgate.net | Water ("on water") rsc.orgresearchgate.net, Ionic Liquids wikipedia.org, Solvent-free iau.ir | Use of inexpensive and safe reagents, reduced environmental impact, catalyst-free options. |
| Bromination | Aerobic Oxidation of HBr nih.govdoaj.orgacs.org | Acetic Acid nih.gov | Uses air as the terminal oxidant, high atom economy. |
| Bromination | DMSO-HBr rsc.org | DMSO rsc.org | High bromide-atom-economy, mild conditions. |
| Trifluoromethylation | Fluoroform (HCF₃) doaj.orgbeilstein-journals.org | Triglyme beilstein-journals.org | Utilization of an industrial byproduct, economical. |
| Trifluoromethylation | Sodium Triflinate (Langlois' reagent) acs.org | Water-Acetonitrile acs.org | Catalyst-free, mild reaction conditions. |
| Trifluoromethylation | Ruppert-Prakash Reagent (Me₃SiCF₃) rsc.org | Solkane® 365mfc rsc.orgnih.gov | Environmentally benign solvent with no ozone depletion potential. |
Elucidating the Reactivity and Mechanistic Pathways of 3 Bromo 1,1,1 Trifluorobutan 2 One
Nucleophilic Substitution Reactions at the α-Carbon Center
Nucleophilic substitution at the α-carbon of 3-Bromo-1,1,1-trifluorobutan-2-one involves the replacement of the bromide leaving group by a nucleophile. The specific mechanism of this transformation is highly dependent on the reaction conditions and the nature of the nucleophile.
Kinetic and Thermodynamic Studies on Reactivity Influenced by the Trifluoromethyl Group
The trifluoromethyl (CF₃) group exerts a profound influence on the kinetics and thermodynamics of reactions involving this compound. This is primarily due to its strong -I (negative inductive) effect.
Thermodynamic Effects: Thermodynamically, the CF₃ group stabilizes negative charges on adjacent atoms. This makes the protons on the neighboring methyl group more acidic, a factor that becomes crucial in elimination reactions. In substitution reactions, it stabilizes the transition state of nucleophilic attack at the carbonyl carbon but destabilizes any transition state involving positive charge development at the α-carbon.
| Reaction Pathway | Influence of Trifluoromethyl (CF₃) Group | Expected Kinetic Outcome |
|---|---|---|
| SN1 | Strong destabilization of the carbocation intermediate. | Very slow rate; kinetically disfavored. |
| SN2 | Contributes to steric hindrance at the reaction center. | Slow rate due to steric hindrance. |
| E1cb | Increases acidity of γ-protons on the methyl group, stabilizing the conjugate base. | Potentially faster rate under basic conditions. |
Tuning Selectivity via Catalyst Design and Reaction Conditions
The competition between substitution and elimination pathways can be controlled by carefully selecting the reaction conditions.
Nucleophile/Base: Strong, non-hindered nucleophiles (e.g., iodide, azide) tend to favor SN2 substitution. In contrast, strong, sterically hindered, non-nucleophilic bases (e.g., potassium tert-butoxide, DBU) will preferentially promote elimination reactions.
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate the rate of SN2 reactions. Polar protic solvents (e.g., ethanol, water) can solvate the leaving group and may favor SN1-type mechanisms, but as discussed, this pathway is unlikely for this substrate.
Catalysis: While not extensively studied for this specific molecule, Lewis acid catalysts could potentially be employed to activate the carbonyl group, although this might also inadvertently promote side reactions. In some cases of nucleophilic substitution on related compounds, phase-transfer catalysts are used to facilitate the reaction between an aqueous nucleophile and an organic substrate.
Elimination Reactions to α,β-Unsaturated Trifluoromethyl Ketones
The treatment of this compound with a base can lead to a dehydrobromination reaction, yielding an α,β-unsaturated trifluoromethyl ketone. This is a synthetically valuable transformation. libretexts.orgyoutube.com
E1, E2, and E1cb Pathways for Dehydrobromination
Dehydrobromination can occur via three primary elimination mechanisms.
E1 Pathway: Similar to the SN1 mechanism, the E1 pathway requires the formation of a carbocation intermediate in the rate-determining step. Due to the electronic destabilization of the α-carbocation by the trifluoroacetyl group, the E1 pathway is considered highly improbable.
E2 Pathway: This is a concerted, one-step mechanism where the base abstracts a proton from the β-carbon (the methyl group) at the same time as the C-Br bond breaks. libretexts.orglibretexts.org This pathway requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. Given the free rotation around the C-C single bond, this conformation is readily accessible. The E2 mechanism is a very common pathway for the dehydrobromination of α-haloketones, often promoted by moderately strong, hindered bases like pyridine. libretexts.orgyoutube.com
E1cb Pathway: The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is a two-step process that begins with the formation of a carbanion (conjugate base) intermediate. The strong electron-withdrawing effect of the adjacent carbonyl group increases the acidity of the β-hydrogens on the methyl group, making the formation of a carbanion at this position feasible. In a subsequent step, this carbanion expels the bromide leaving group. This pathway is favored by strong bases and when the β-protons are particularly acidic.
| Mechanism | Description | Favorable Conditions |
|---|---|---|
| E1 | Two steps, via carbocation intermediate. | Unlikely for this substrate. |
| E2 | One concerted step. | Strong, hindered bases (e.g., pyridine, t-BuOK). Requires anti-periplanar geometry. |
| E1cb | Two steps, via carbanion intermediate. | Strong bases (e.g., alkoxides) and acidic β-protons. |
Stereochemical Outcomes of Elimination Processes
The stereochemistry of the elimination product, 1,1,1-trifluorobut-3-en-2-one, is an important consideration.
E2 Stereochemistry: The E2 reaction's requirement for an anti-periplanar conformation dictates the stereochemical outcome. However, since the elimination occurs from a freely rotating methyl group, there is only one possible alkene product, and the stereochemical considerations that apply to cyclic or more complex acyclic systems are not a factor here. The product formed is 1,1,1-trifluorobut-3-en-2-one.
E1cb Stereochemistry: In the E1cb mechanism, the intermediate carbanion can potentially equilibrate before the leaving group is expelled. However, as with the E2 pathway for this specific substrate, the nature of the β-position (a methyl group) means only a single alkene product is possible.
The primary product of the dehydrobromination of this compound is expected to be the conjugated α,β-unsaturated ketone, 1,1,1-trifluorobut-3-en-2-one, a valuable synthon in organic chemistry.
Enolization and α-Substitution Chemistry
The reactivity of this compound at the α-carbon is fundamentally governed by its ability to form an enol or enolate intermediate. The presence of both a bromine atom and a trifluoromethyl group significantly influences the kinetics and thermodynamics of this process, as well as the subsequent reactivity of the resulting tautomer.
Acid- and Base-Catalyzed Enol Formation Kinetics and Equilibria
Keto-enol tautomerism is the equilibrium between a ketone and its corresponding enol form. libretexts.org For this compound, this equilibrium is critical for its α-substitution chemistry. The position of this equilibrium and the rate at which it is achieved can be manipulated by acid or base catalysts.
Base-Catalyzed Enolization: In the presence of a base, the process begins with the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group). The acidity of this α-proton is dramatically increased by the inductive electron-withdrawing effects of both the adjacent trifluoromethyl (CF₃) group and the bromine atom. The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.govtcichemicals.com This potent induction stabilizes the resulting conjugate base, the enolate, thereby shifting the equilibrium towards its formation.
The mechanism proceeds via a two-step process:
A base removes the acidic α-proton to form a resonance-stabilized enolate ion.
Protonation of the enolate oxygen atom yields the enol tautomer.
Due to the significant stabilization of the enolate, base-catalyzed enolization is typically rapid and efficient for this substrate.
Acid-Catalyzed Enolization: Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and the acidity of the α-proton. youtube.com A weak base (such as the solvent or the conjugate base of the acid catalyst) can then remove the α-proton to form the enol.
The mechanism involves:
Protonation of the carbonyl oxygen by an acid catalyst.
Deprotonation at the α-carbon by a base to form the C=C double bond of the enol.
The strong electron-withdrawing nature of the CF₃ group, while enhancing α-proton acidity, also disfavors the formation of the protonated carbonyl intermediate by destabilizing the adjacent positive charge. Consequently, the kinetics of acid-catalyzed enolization may be slower compared to non-fluorinated analogs, but the enhanced acidity of the α-proton remains a driving factor.
The equilibrium position generally favors the keto form for simple ketones. However, for β-dicarbonyl compounds, enol forms can be dominant. For this compound, the powerful electron-withdrawing substituents significantly favor enolization compared to a simple ketone like acetone.
| Factor | Effect on Enolization of this compound |
| Trifluoromethyl Group | Strong inductive electron withdrawal; increases acidity of the α-proton, stabilizes the enolate. |
| Bromine Atom | Inductive electron withdrawal; further increases α-proton acidity and stabilizes the enolate. |
| Catalyst | Base catalysis is highly effective due to high α-proton acidity. Acid catalysis is also possible. |
| Equilibrium | Shifted more towards the enol/enolate form compared to non-halogenated, non-fluorinated ketones. |
Reactivity of the Enol Tautomer in Electrophilic Attack
Once formed, the enol or enolate of this compound serves as a potent nucleophile. The electron-rich C=C double bond readily attacks electrophiles, leading to substitution at the α-carbon. This reactivity is central to the synthetic utility of the compound.
The reaction of an enol with an electrophile (E⁺) proceeds via attack from the α-carbon, followed by deprotonation of the oxygen to regenerate the carbonyl group. This pathway is common in reactions such as α-halogenation or α-alkylation under acidic conditions.
In base-catalyzed or base-mediated reactions, the more nucleophilic enolate is the key intermediate. It reacts rapidly with a wide range of electrophiles. For instance, electrophilic trifluoromethylation has been successfully carried out on enol derivatives, demonstrating their nucleophilic character. rsc.org Theoretical studies on the related compound 1-bromo-3,3,3-trifluoropropene highlight that reactions can involve addition to the double bond, which is analogous to the reactivity of the enol form. nih.gov
Reactions at the Carbonyl Group: Nucleophilic Additions and Condensations
The carbonyl group of this compound is the site of another major class of reactions: nucleophilic additions and condensations. Its reactivity is profoundly influenced by its electronic environment.
Stereoselective Nucleophilic Additions to the Ketone Carbonyl
The planar nature of the carbonyl group means that a nucleophile can attack from either of two faces (the re or si face). In an achiral environment, this leads to a racemic mixture of products if a new stereocenter is formed. However, the presence of a stereocenter adjacent to the carbonyl, as in this compound, allows for diastereoselective additions.
The outcome of such reactions is often governed by steric and electronic interactions, as described by models like the Cram, Felkin-Anh, and Cieplak models. The Felkin-Anh model, for example, predicts that the nucleophile will approach the carbonyl carbon from the face opposite the largest substituent at the α-carbon. In this case, the relative sizes of the bromine atom, the methyl group, and the hydrogen atom would direct the incoming nucleophile.
Furthermore, Lewis base-catalyzed methodologies, such as the Mukaiyama aldol (B89426) reaction, have been developed to achieve high diastereoselectivity in additions to carbonyl compounds, demonstrating that stereochemical control is feasible. pitt.edu The strong electron-withdrawing properties of the CF₃ group can also influence stereoselectivity by affecting the transition state energies and conformations. nih.gov
Radical-Mediated Reactions Involving the Carbon-Bromine Bond
The carbon-bromine (C-Br) bond in this compound is significantly weaker than the C-C, C-H, or C-F bonds within the molecule. This makes it susceptible to homolytic cleavage to initiate radical reactions. Such cleavage can be induced by heat, UV light, or radical initiators like azobisisobutyronitrile (AIBN) or peroxides.
Upon cleavage of the C-Br bond, a bromine radical and an α-keto radical are formed: CF₃-CO-CH(Br)-CH₃ → CF₃-CO-C•H-CH₃ + Br•
The resulting secondary α-keto radical is stabilized by resonance with the adjacent carbonyl group. This radical can then participate in a variety of chain reactions. For example, in the presence of an alkene, it can add across the double bond in an anti-Markovnikov fashion, a process analogous to the radical addition of HBr. libretexts.org
The key steps in a radical chain mechanism involving this compound would be:
Initiation: Homolytic cleavage of the C-Br bond to generate radicals.
Propagation: The α-keto radical reacts with another molecule (e.g., an alkene), generating a new radical, which then reacts with another starting molecule to regenerate the α-keto radical and form the product.
Termination: Two radicals combine to end the chain.
The study of radical reactions of similar brominated fluorocarbons confirms that such pathways are viable, with the reaction course depending on the specific conditions and substrates involved. nih.gov
Computational Chemistry and Quantum Mechanical Investigations of Reaction Mechanisms
Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions at a molecular level. For a molecule like this compound, which features a stereocenter and multiple reactive sites, quantum mechanical calculations are indispensable for predicting its behavior in chemical transformations. These methods allow for the exploration of reaction pathways, the characterization of transient species like transition states, and the quantification of electronic effects that govern reactivity.
The exploration of a chemical reaction's mechanism hinges on identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are commonly employed to locate and characterize these fleeting structures. For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions at the carbonyl group, DFT calculations would be used to model the geometry of the transition state.
Once a transition state is located, frequency calculations are performed to confirm its identity; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state, relative to the reactants and products, allows for the calculation of the activation energy (Ea), which is a critical parameter in determining the reaction rate.
An energy profile for a given reaction of this compound would be constructed by calculating the energies of the reactants, intermediates, transition states, and products. This profile provides a visual representation of the energy changes that occur as the reaction progresses, offering insights into the reaction's feasibility and kinetics.
Table 1: Hypothetical Energy Profile Data for a Nucleophilic Substitution on this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nucleophile) | 0.0 |
| Transition State | Data not available |
| Product | Data not available |
Note: Specific energy values are not available in the current literature and would require dedicated computational studies.
The reactivity of this compound is significantly influenced by the electronic properties of its constituent atoms and functional groups. The strong electron-withdrawing nature of the trifluoromethyl group (-CF3) is expected to have a profound effect on the adjacent carbonyl group and the C-Br bond.
Quantum mechanical calculations can quantify these electronic effects through methods like Natural Bond Orbital (NBO) analysis, which provides information about charge distribution and orbital interactions. This analysis would likely reveal a significant partial positive charge on the carbonyl carbon, enhancing its electrophilicity, and would also influence the polarity and strength of the C-Br bond.
The bond dissociation energy (BDE) is a key descriptor of the strength of a chemical bond. For this compound, the BDE of the C-Br bond is of particular interest as its cleavage is a likely initial step in many radical reactions. Computational methods can predict BDEs with reasonable accuracy. The calculated BDE would provide a quantitative measure of the energy required to homolytically cleave the C-Br bond, forming a bromine radical and a ketone-centered radical. This information is crucial for understanding the compound's stability and its propensity to undergo radical-mediated transformations.
Table 2: Calculated Bond Dissociation Energies (BDEs) for Relevant Bonds
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-Br in this compound | Data not available |
| C-C (carbonyl-CF3) | Data not available |
Note: Specific BDE values for this compound require specific computational studies and are not currently found in published literature.
Applications of 3 Bromo 1,1,1 Trifluorobutan 2 One in Complex Organic Synthesis
Precursor for the Synthesis of Fluorinated Heterocyclic Compounds
The dual reactivity of 3-Bromo-1,1,1-trifluorobutan-2-one makes it an excellent precursor for synthesizing fluorinated heterocyclic compounds. The electrophilic carbonyl carbon and the bromine atom, which is a good leaving group, allow for cyclocondensation reactions with various binucleophiles.
For instance, reactions with compounds containing two nucleophilic centers, such as hydrazines, hydroxylamines, or amidines, can lead to the formation of five- or six-membered rings. The trifluoromethyl group is carried into the final heterocyclic structure, a common strategy for enhancing the biological activity of the target molecule. A related compound, α-halosubstituted β-ethoxyvinyl trifluoromethyl ketone, is known to react with 2-aminopyridine (B139424) to yield 3-trifluoroacetyl imidazo[1,2-a]pyridine, demonstrating the utility of such fluorinated ketones in building complex heterocyclic systems. researchgate.net
| Binucleophile Reactant | Resulting Fluorinated Heterocycle |
|---|---|
| Hydrazine (N₂H₄) | Trifluoromethyl-substituted Pyrazole |
| Hydroxylamine (NH₂OH) | Trifluoromethyl-substituted Isoxazole |
| Thiourea (CH₄N₂S) | Trifluoromethyl-substituted Aminothiazole |
| Guanidine (CH₅N₃) | Trifluoromethyl-substituted Aminopyrimidine |
Building Block for the Construction of Diverse Fluorinated Carbon Skeletons
As a versatile building block, this compound facilitates the construction of varied fluorinated carbon skeletons. smolecule.com The presence of two distinct reactive sites allows for a stepwise and controlled elongation of the carbon chain. The carbonyl group can participate in classic carbon-carbon bond-forming reactions, while the bromine atom can be substituted by a wide range of nucleophiles or participate in metal-catalyzed cross-coupling reactions. smolecule.com For example, the related compound 3-Bromo-1,1,1-trifluoroacetone (B149082) is used in the synthesis of perfluoroalkylated trans-allylic alcohols, showcasing how these building blocks can create complex fluorinated structures. sigmaaldrich.com
| Reaction Type | Functional Group Targeted | Outcome |
|---|---|---|
| Grignard or Organolithium Reaction | Carbonyl group | Formation of a tertiary alcohol with a new alkyl/aryl group |
| Wittig Reaction | Carbonyl group | Conversion of the ketone to a trifluoromethylated alkene |
| Suzuki or Stille Coupling | Bromo group | Attachment of new aryl or vinyl groups via C-C bond formation |
| Enolate Alkylation | Bromo group | Substitution of bromine with an enolate to form a larger keto-compound |
Strategic Intermediate in the Synthesis of Biologically Active Fluorinated Molecules
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.net this compound serves as a key intermediate for introducing a trifluoromethyl group into biologically active molecules, such as pharmaceuticals and agrochemicals. Its utility is not as an end product for consumption but as a crucial reagent in research and manufacturing settings. calpaclab.com
This compound is an effective agent for installing both a trifluoromethyl group and a bromine atom into a molecular structure. The CF3 group is a bioisostere for several functional groups and is known to improve the pharmacokinetic profile of drug candidates. smolecule.comresearchgate.net The bromine atom acts as a versatile handle for further chemical modifications. It can be retained in the final structure to participate in halogen bonding with biological targets or replaced through nucleophilic substitution or cross-coupling reactions to link the fluorinated fragment to a larger molecular scaffold. smolecule.comnih.gov A similar building block, 3-Bromo-1,1,1-trifluoroacetone, has been used to synthesize cyclic tetrapeptides where the trifluoromethyl ketone acts as a zinc-binding group, highlighting its role in creating targeted pharmaceutical agents. sigmaaldrich.com
α-Trifluoromethyl ketones are a well-established class of potent enzyme inhibitors, particularly for serine proteases. nih.gov The strong electron-withdrawing nature of the CF3 group destabilizes the adjacent carbonyl bond, making the carbonyl carbon highly susceptible to nucleophilic attack. nih.gov When an inhibitor containing this motif binds to the active site of a serine protease, the active site serine residue attacks the ketone to form a stable hemiacetal. This structure mimics the tetrahedral transition state of peptide bond cleavage, effectively inhibiting the enzyme. nih.gov Furthermore, the fluorine atom can serve as an NMR-active probe (¹⁹F NMR), allowing for detailed mechanistic studies of enzyme-inhibitor interactions. researchgate.net
| Feature | Mechanistic Advantage | Reference |
|---|---|---|
| Electrophilic Carbonyl | Promotes nucleophilic attack by active site residues (e.g., Serine). | nih.gov |
| Transition-State Analogy | The resulting hemiacetal is a stable mimic of the tetrahedral intermediate, leading to potent inhibition. | nih.gov |
| Metabolic Stability | The C-F bond is exceptionally strong, resisting metabolic degradation. | researchgate.net |
| ¹⁹F NMR Probe | Allows for non-invasive monitoring of enzyme binding and mechanism. | researchgate.net |
Utility in the Development of Agrochemicals with Enhanced Properties
The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemicals, where enhanced potency, stability, and bioavailability are desired. researchgate.net this compound is a useful intermediate for synthesizing new pesticides and fungicides. Research on structurally related compounds has demonstrated the effectiveness of this approach. For instance, a series of novel methylxanthines containing a trifluorinated thioether side chain, derived from a similar fluorinated building block, showed significant insecticidal and fungicidal activities. sioc-journal.cn
| Compound Name | Target Pest/Fungus | Concentration | Observed Activity (Lethality/Inhibition Rate) |
|---|---|---|---|
| 1,3,7-trimethyl-8-((3,4,4-trifluorobut-3-en-1-yl)thio)-3,7-dihydro-1H-purine-2,6-dione (5a) | Mythimna separata (Armyworm) | 200 mg/L | 70% |
| 7-isobutyl-1,3-dimethyl-8-((3,4,4-trifluorobut-3-en-1-yl)thio)-3,7-dihydro-1H-purine-2,6-dione (5c) | Plutella xylostella (Diamondback moth) | 10 mg/L | 80% |
| 7-(cyclopropylmethyl)-1,3-dimethyl-8-((3,4,4-trifluorobut-3-en-1-yl)thio)-3,7-dihydro-1H-purine-2,6-dione (5b) | Phytophthora capsici | 50 mg/L | 66.7% |
| 7-(cyclopropylmethyl)-1,3-dimethyl-8-((3,4,4-trifluorobut-3-en-1-yl)thio)-3,7-dihydro-1H-purine-2,6-dione (5b) | Botrytis cinerea (Gray mold) | 50 mg/L | 61.1% |
Exploration in Materials Science for Novel Fluorinated Polymers and Ligands
The unique properties conferred by fluorine atoms are also highly valuable in materials science. smolecule.com Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy, which translates to hydrophobic and oleophobic characteristics. This compound can be explored as a monomer or a modifying agent for creating novel fluorinated materials. smolecule.com Its functional groups allow it to be incorporated into polymer backbones or attached as side chains. Additionally, it can serve as a precursor for synthesizing fluorinated ligands for use in catalysis or for the construction of advanced materials like metal-organic frameworks (MOFs), where the fluorinated moieties can tune the properties of the final material. smolecule.com
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) for Structural Confirmation and Mechanistic Insights
NMR spectroscopy is a cornerstone technique for the structural elucidation of 3-Bromo-1,1,1-trifluorobutan-2-one, providing detailed information about the hydrogen, fluorine, and carbon atomic environments within the molecule.
¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the two distinct proton environments. The methine proton (-CHBr) would appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons (-CH₃) would appear as a doublet, being split by the single methine proton.
¹⁹F NMR: In the fluorine-19 NMR spectrum, the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group would give rise to a single signal. This signal's chemical shift is characteristic of the electron-withdrawing environment created by the adjacent carbonyl group. Decoupling from protons would simplify this to a singlet, confirming the absence of other fluorine nuclei in the vicinity. magritek.com The use of ¹⁹F NMR is particularly valuable for studying fluorinated compounds, including its application as a probe in studies of G-protein-coupled receptors (GPCRs). researchgate.net
¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. Four distinct signals are expected: one for the methyl carbon, one for the methine carbon bearing the bromine, one for the carbonyl carbon, and one for the trifluoromethyl carbon. The carbonyl carbon signal typically appears significantly downfield. The trifluoromethyl carbon signal will appear as a quartet due to coupling with the three attached fluorine atoms.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | 4.5 - 5.0 | Quartet (q) | JH-H | -CHBr- |
| ¹H | 1.8 - 2.0 | Doublet (d) | JH-H | -CH₃ |
| ¹⁹F | -70 to -80 | Singlet (s) | N/A | -CF₃ |
| ¹³C | 185 - 195 | Quartet (q) | JC-F | C=O |
| ¹³C | 115 - 125 | Quartet (q) | JC-F | -CF₃ |
| ¹³C | 40 - 50 | Singlet (s) | N/A | -CHBr- |
| ¹³C | 20 - 30 | Singlet (s) | N/A | -CH₃ |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) group stretch, typically found in the region of 1730-1760 cm⁻¹. The presence of the electron-withdrawing trifluoromethyl group shifts this frequency higher than a typical alkyl ketone. Strong absorption bands corresponding to the C-F stretching vibrations of the CF₃ group are also prominent, usually appearing in the 1100-1300 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, typically between 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. While the C=O stretch is also visible in the Raman spectrum, the C-C skeletal vibrations and symmetric C-F stretches can be more prominent. The combination of both IR and Raman data provides a more complete vibrational profile of the molecule. researchgate.netresearchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| C=O | Stretch | 1730 - 1760 | Strong |
| C-F | Stretch | 1100 - 1300 | Strong |
| C-H | Stretch | 2900 - 3000 | Medium-Weak |
| C-Br | Stretch | 500 - 600 | Medium-Weak |
| C-C | Stretch | 900 - 1200 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Studies
Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of this compound, which helps to confirm its structure.
The mass spectrum of this compound is distinguished by the presence of a pair of molecular ion peaks (M and M+2) of nearly equal intensity. docbrown.info This is the characteristic isotopic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br have a natural abundance of approximately 50.7% and 49.3%, respectively). youtube.com The nominal molecular weight is 204.97 g/mol . scbt.com
Common fragmentation pathways for ketones include alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.org
Loss of Br: Cleavage of the C-Br bond would result in a fragment ion at m/z 125 [M-Br]⁺.
Loss of CH₃CHBr: Cleavage on the other side of the carbonyl group would lead to the formation of a [CF₃CO]⁺ ion at m/z 97.
Loss of CF₃: Alpha-cleavage can also result in the loss of the trifluoromethyl radical, giving a [CH₃CHBrCO]⁺ fragment.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Ion Formula | Identity |
| 204 | 206 | [C₄H₄BrF₃O]⁺ | Molecular Ion (M⁺) |
| 125 | - | [C₄H₄F₃O]⁺ | [M-Br]⁺ |
| 97 | - | [C₂F₃O]⁺ | [CF₃CO]⁺ |
| 107 | 109 | [C₃H₄BrO]⁺ | [M-CF₃]⁺ |
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of the current literature, a definitive single-crystal X-ray structure for this compound has not been reported. However, based on fundamental principles, the geometry around the sp³-hybridized C3 atom (bearing the bromine and methyl group) is expected to be tetrahedral, while the geometry around the sp²-hybridized carbonyl carbon (C2) would be trigonal planar.
Chromatographic Techniques (GC, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC): Given its volatility, GC is a suitable method for the analysis of this compound. A non-polar or medium-polarity capillary column (e.g., based on polydimethylsiloxane) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) would be effective for its separation and quantification. GC is routinely used to assess the purity of related fluorinated ketones. thermofisher.com
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed, particularly for monitoring reactions in solution. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. Detection is typically achieved using a UV detector, as the carbonyl group provides a chromophore that absorbs UV light.
Conclusion and Future Research Perspectives
Summary of Key Findings and Contributions to 3-Bromo-1,1,1-trifluorobutan-2-one Chemistry
This compound has emerged as a significant and versatile building block in the field of organic chemistry. Its unique structure, which incorporates both a reactive bromine atom and a trifluoromethyl group adjacent to a carbonyl function, underpins its utility in synthetic chemistry. smolecule.com The presence of these functionalities allows for a range of chemical transformations.
Key contributions of this compound to chemistry include its role as an intermediate in the synthesis of more complex molecules. The bromine atom can be readily displaced through nucleophilic substitution reactions, enabling the introduction of various functional groups. smolecule.com Simultaneously, the carbonyl group provides a site for carbon-carbon bond formation. smolecule.com
Initial research has also highlighted its potential in medicinal chemistry, with studies investigating its antimicrobial and anticancer activities. smolecule.com The incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability and bioavailability. chemenu.comresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄BrF₃O | nih.govscbt.com |
| Molecular Weight | 204.97 g/mol | nih.govscbt.com |
| CAS Number | 382-01-4 | nih.govscbt.com |
| Appearance | Colorless liquid | |
| Boiling Point | 85-87 °C | |
| Density | ~1.97 g/mL |
Unaddressed Challenges and Future Research Avenues
Despite its utility, several challenges and unanswered questions remain in the chemistry of this compound. A primary area for future investigation is the development of more diverse and efficient synthetic routes to access this compound. While methods exist, exploring novel catalytic systems could lead to higher yields and better selectivity.
Further research is needed to fully elucidate the mechanisms of its various reactions. A deeper understanding of the interplay between the bromine, trifluoromethyl, and carbonyl groups could unlock new synthetic applications. The development of stereoselective transformations involving this chiral ketone is another significant challenge that, if overcome, would greatly enhance its value in the synthesis of enantiomerically pure pharmaceuticals.
The full scope of its biological activity is also yet to be determined. While initial studies are promising, comprehensive in-vitro and in-vivo testing is required to validate its potential as a lead compound in drug discovery. smolecule.com
Potential for Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly important in chemical synthesis. Future research should focus on developing more environmentally benign methods for the synthesis of this compound. This could involve the use of less hazardous reagents and solvents, as well as the development of catalytic processes that minimize waste. calpaclab.com
Atom-economical reactions, where the majority of the atoms from the reactants are incorporated into the final product, should be a key consideration. Exploring biocatalysis or flow chemistry could also offer more sustainable alternatives to traditional batch processing.
Emerging Applications in Interdisciplinary Fields
The unique properties of this compound position it for applications in various interdisciplinary fields. smolecule.com In medicinal chemistry, its potential as a scaffold for novel therapeutic agents is a primary area of interest. smolecule.com The trifluoromethyl ketone moiety is a known inhibitor of proteases, suggesting that derivatives of this compound could be explored for the treatment of viral diseases or cancer. nih.gov
In the field of material science, the incorporation of fluorinated compounds can lead to materials with unique properties, such as enhanced thermal stability and hydrophobicity. smolecule.com this compound could serve as a monomer or a precursor for the synthesis of novel fluorinated polymers and materials with specialized applications.
Long-Term Impact on Organofluorine Chemistry and Drug Discovery
The study and application of this compound are poised to have a lasting impact on the fields of organofluorine chemistry and drug discovery. As a readily available trifluoromethylated building block, it facilitates the synthesis of a wide range of complex fluorinated molecules. rsc.org
The continued exploration of this compound and its derivatives will contribute to the growing toolbox of fluorinated synthons available to chemists. In the long term, this will accelerate the development of new pharmaceuticals with improved efficacy and pharmacokinetic profiles. chemenu.comresearchgate.net The insights gained from studying its reactivity will also inform the design of other novel fluorinated reagents and catalysts, further advancing the broader field of organofluorine chemistry.
Q & A
Q. What are the optimal synthetic routes for 3-bromo-1,1,1-trifluorobutan-2-one, and how can intermediates be purified?
Methodological Answer: The synthesis typically involves halogenation of trifluoromethyl ketones. For example, bromination of 1,1,1-trifluorobutan-2-one using brominating agents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions is common. Post-synthesis purification often employs fractional distillation (boiling point ~124.5°C at 743 mmHg) or column chromatography with hexane/ethyl acetate gradients to separate brominated byproducts . Purity validation via GC-MS (retention time comparison) and ¹H/¹⁹F NMR is critical to confirm structural integrity .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- ¹⁹F NMR : The trifluoromethyl group (-CF₃) exhibits distinct chemical shifts (~-60 to -70 ppm), sensitive to solvent polarity and neighboring substituents, aiding in confirming regiochemistry .
- GC-MS : Electron ionization (EI) fragmentation patterns help identify bromine isotopes (m/z 79/81) and the molecular ion peak (M⁺ = 196.98 g/mol for C₄H₄BrF₃O) .
- X-ray crystallography : Resolves steric effects of the bulky -CF₃ and Br groups, though crystallization may require slow evaporation in non-polar solvents (e.g., hexane) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Use N95 masks, nitrile gloves, and eye protection due to skin/eye irritation risks (Hazard Classifications: Skin Irrit. 2, Eye Irrit. 2) .
- Ventilation : Handle in fume hoods to avoid inhalation (STOT SE 3 classification for respiratory system effects) .
- Storage : Store in sealed, dark containers at 0–6°C to prevent photodegradation or thermal decomposition .
Advanced Research Questions
Q. How does photodissociation dynamics of this compound inform its reactivity in radical reactions?
Methodological Answer: Photolysis at 193–234 nm generates Br radicals (detected via resonance-enhanced multiphoton ionization, REMPI) and OH radicals (via laser-induced fluorescence, LIF). Time-resolved studies reveal competing pathways: C-Br bond cleavage (dominant at 234 nm) vs. C-C bond scission (favored at 193 nm). Quantum yield calculations and kinetic modeling (e.g., Rice-Ramsperger-Kassel theory) are used to map reaction coordinates .
Q. How can this compound serve as a precursor for protease inhibitors?
Methodological Answer: this compound is a key intermediate in synthesizing trifluoromethyl ketone inhibitors for SARS-CoV-2 main protease (Mᵖʳᵒ). The bromine atom undergoes nucleophilic substitution with thiol groups (e.g., cysteine residues), forming covalent adducts. Inhibition efficiency is assessed via:
- Enzyme kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., FRET-based assays).
- X-ray crystallography : Resolve inhibitor-enzyme binding modes to optimize steric/electronic interactions .
Q. What challenges arise in controlling stereochemistry during derivatization?
Methodological Answer: The bulky -CF₃ group induces steric hindrance, leading to racemization in chiral derivatives. Strategies include:
Q. How do fluorine atoms influence its reactivity in cross-coupling reactions?
Methodological Answer: The -CF₃ group is electron-withdrawing, polarizing the carbonyl and enhancing electrophilicity at the α-carbon. This facilitates Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). However, competing β-hydride elimination requires careful ligand selection (e.g., XPhos) to stabilize intermediates .
Q. How can computational methods resolve contradictions in reported reaction yields?
Methodological Answer: Discrepancies in yields (e.g., 70–90% in bromination) arise from solvent polarity effects or trace moisture. Density functional theory (DFT) simulations (B3LYP/6-311++G**) model transition states and solvent interactions (COSMO-RS). Experimental validation via controlled humidity reactors confirms water’s role in quenching bromine radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
